1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
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Overview
Description
1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group, a propylsulfonyl group, and a tetrahydroisoquinoline moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the propylsulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline core using a suitable sulfonylating agent such as propylsulfonyl chloride.
Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable cyclopropylating agent reacts with the intermediate compound.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea moiety.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts like acids or bases. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea: This compound has a similar urea moiety but different substituents, leading to different chemical and biological properties.
1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione: This compound has a similar cyclopropyl group but different functional groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-cyclopropyl-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-2-9-23(21,22)19-8-7-12-3-4-15(10-13(12)11-19)18-16(20)17-14-5-6-14/h3-4,10,14H,2,5-9,11H2,1H3,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBBWBKNOSBEDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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